Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate
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Overview
Description
Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate is an organic compound with the molecular formula C22H27NO3 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate typically involves the reaction of 4-hexoxybenzaldehyde with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{4-hexoxybenzaldehyde} + \text{ethyl 4-aminobenzoate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester derivative of benzoic acid.
Ethyl 4-aminobenzoate: A precursor used in the synthesis of ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate.
4-Hexoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
37168-43-7 |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C22H27NO3/c1-3-5-6-7-16-26-21-14-8-18(9-15-21)17-23-20-12-10-19(11-13-20)22(24)25-4-2/h8-15,17H,3-7,16H2,1-2H3 |
InChI Key |
NCUKICSZOYPWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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